4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide
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Overview
Description
4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide is a chemical compound with the molecular formula C₁₇H₁₇FN₂O₃S and a molecular weight of 348.392 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a pyrrolidinylsulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-(1-pyrrolidinylsulfonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[4-(methylsulfonyl)phenyl]benzamide
- 4-fluoro-N-[4-(ethylsulfonyl)phenyl]benzamide
- 4-fluoro-N-[4-(propylsulfonyl)phenyl]benzamide
Uniqueness
4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C17H17FN2O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-fluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) |
InChI Key |
ZNWHTBSQIGSUBZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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